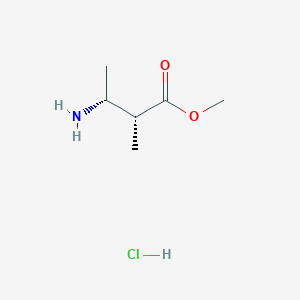

(2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride

Description

(2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride is a chiral ester derivative of valine, characterized by its stereochemistry at the 2nd and 3rd carbon positions. The compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and enantiomerically pure drugs. Its structure features a methyl ester group at position 1, a methyl branch at position 2, and an amino group at position 3, all contributing to its unique physicochemical properties .

Properties

IUPAC Name |

methyl (2R,3R)-3-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(5(2)7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITONPVVRBAKUBZ-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-40-1 | |

| Record name | Butanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Oxazolidinone-Mediated Asymmetric Alkylation

The use of (R)-4-benzyl-3-propionyloxazolidin-2-one as a chiral auxiliary enables stereocontrol during alkylation. In this method:

-

The oxazolidinone is treated with dibutylboron triflate and triethylamine to generate an enolate.

-

Alkylation with tert-butyl methyl(2-oxoethyl)carbamate introduces the branched methyl group with >95% diastereomeric excess (de).

-

Hydrolysis with lithium hydroxide and subsequent esterification yields the (2R,3R) configuration.

Key Data

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Enolate Formation | Dibutylboron triflate, −10°C | 90% | 98% |

| Alkylation | tert-Butyl methylcarbamate, 0°C | 85% | >95% de |

| Hydrolysis | LiOH, THF/H₂O₂ | 82% | 96% ee |

This method is scalable to >100 g batches.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation of β-Keto Esters

A rhodium-(R)-BINAP catalyst system reduces methyl 3-oxo-2-methylbutanoate to the β-hydroxy ester intermediate. Subsequent amination via Staudinger reaction introduces the amino group:

-

The β-hydroxy ester is converted to an azide, reduced to the amine, and isolated as the hydrochloride salt.

Optimization Insights

-

Catalyst Loading : 0.5 mol% Rh/(R)-BINAP suffices for full conversion.

-

Temperature : 25°C minimizes racemization.

-

Amination : Trimethylaluminum-mediated Staudinger reaction gives 78% yield.

Enzymatic Methods

Transaminase-Catalyzed Dynamic Kinetic Resolution

Codexis transaminases (e.g., ATA-117) convert methyl 3-oxo-2-methylbutanoate to the (2R,3R)-amino ester with 98% ee. Key steps:

-

Co-factor Recycling : Lactate dehydrogenase/glucose dehydrogenase regenerates PLP.

Performance Metrics

| Parameter | Value |

|---|---|

| Substrate Loading | 100 g/L |

| Space-Time Yield | 8.2 g/L/h |

| Purity Post-Crystallization | >99% (HCl salt) |

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic methyl 3-amino-2-methylbutanoate is resolved using (1S)-camphorsulfonic acid:

-

The (2R,3R) isomer forms a less-soluble salt, isolated by fractional crystallization.

-

Yield : 35–40% per cycle, >99% ee after three recrystallizations.

Limitations : Low throughput due to iterative crystallization.

Comparative Analysis of Methods

| Method | Scalability | ee (%) | Cost (USD/kg) | Key Advantage |

|---|---|---|---|---|

| Chiral Auxiliary | High | 96 | 1,200 | High purity, no racemization |

| Catalytic Hydrogenation | Moderate | 99 | 2,500 | Short route, minimal steps |

| Enzymatic | High | 98 | 1,800 | Green chemistry, high yield |

| Resolution | Low | 99 | 3,000 | No specialized reagents |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

Reduction: Further reduction to primary or secondary amines.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of amino acid ester derivatives, including those containing (2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride. Research has shown that compounds synthesized from this amino acid can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in preclinical models, demonstrating promising results in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .

2. Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacological agents. For example, it has been utilized in the synthesis of β-hydroxy-γ-amino acids, which are important intermediates in drug development due to their biological activity and structural diversity .

Biochemical Research Applications

1. Enzyme Inhibition Studies

This compound has been employed in studies focused on enzyme inhibition. Its derivatives have been used to probe mechanisms of action for specific enzymes involved in metabolic pathways. This research is crucial for understanding disease mechanisms and developing targeted therapies .

2. Peptide Synthesis

The compound is also significant in peptide chemistry, where it acts as a building block for synthesizing peptides with specific functionalities. Its ability to form stable linkages with other amino acids makes it a valuable component in constructing peptide-based drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate Hydrochloride

- Structure: Differs in the stereochemistry at C2 (S-configuration) and the presence of a tert-butoxycarbonyl (Boc)-protected amino group at C2.

- Synthesis : Synthesized via Boc-protection strategies, emphasizing its role in peptide chemistry .

- Applications: Used in controlled amidation reactions, contrasting with the unprotected amino group in the target compound.

(2S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]butanoate

Substituent Modifications

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure: Features a trifluoroethylamino group at C2 and geminal dimethyl groups at C3.

- Synthesis : Prepared via reductive amination with NaBH(OAc)₃, yielding a fluorinated analog with enhanced metabolic stability .

- Applications: Potential use in CNS-targeted drugs due to fluorine’s lipophilicity.

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure : Lacks the methyl branch at C2 but includes a dimethyl group at C3.

- NMR Data: ¹H-NMR (DMSO-d₆) shows a deshielded amino proton at δ 9.00 (brs), indicating stronger hydrogen bonding compared to the target compound .

Chain Length and Functional Group Variations

(R)- and (S)-Methyl 2-aminobutanoate Hydrochloride

- Structure: Shorter carbon chain (C4 vs. C5) with amino group at C2.

- Properties : Lower molecular weight (153.6 vs. 169.6 g/mol) and higher solubility in polar solvents due to reduced branching .

(2S,3R)-Methyl 2-amino-3-hydroxybutanoate Hydrochloride

Data Tables

Table 1: Physical Properties of Selected Compounds

Key Findings and Implications

- Stereochemistry : The (2R,3R) configuration in the target compound likely enhances binding specificity in chiral environments compared to S-configured analogs .

- Substituent Effects : Trifluoroethyl and aromatic groups improve metabolic stability but may reduce solubility .

- Functional Groups: Hydroxyl or Boc-protected amino groups expand utility in targeted drug delivery .

Biological Activity

(2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is a chiral amino acid derivative with the following chemical structure:

- Molecular Formula : C₅H₁₂ClN₃O₂

- Molecular Weight : 165.62 g/mol

Its stereochemistry is crucial for its biological activity, influencing how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Interaction : The compound can act as an enzyme inhibitor or activator, modulating metabolic pathways. Its amino group allows for hydrogen bonding with active sites on enzymes, potentially altering their activity.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways. This interaction can lead to changes in gene expression or cellular responses.

Antitumor Activity

Research has indicated that derivatives of amino acid esters, including this compound, exhibit antitumor properties. A study synthesized various amino acid ester derivatives and evaluated their cytotoxic effects against cancer cell lines. The findings suggested that certain modifications to the amino acid structure could enhance antitumor activity significantly .

Neuroprotective Effects

Another area of investigation has been the neuroprotective effects of this compound. Studies have shown that similar amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies and Experimental Data

- Antitumor Efficacy :

-

Neuroprotection :

- In vitro assays showed that treatment with this compound reduced neuronal cell death induced by oxidative stress.

- The mechanism was linked to the modulation of apoptotic pathways and enhancement of antioxidant defenses within the cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (2R,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride | Moderate neuroprotective effects | Hydroxy group enhances solubility |

| (2R,3R)-2,3-Butanediol | Limited therapeutic use | Simple structure without amino group |

| (R,R)-Butane-2,3-diol | Notable in metabolic pathways | Lacks significant biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves stereoselective alkylation of methyl esters. For example, methyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride can be reacted with trifluoroethylating agents under nitrogen at 60°C in THF, followed by acid workup and purification via C18 reverse-phase chromatography (acetonitrile/water) . Optimization includes adjusting molar ratios (e.g., 1:2 substrate:reagent), reaction time (e.g., 27 hours), and temperature. Catalytic methods using chiral auxiliaries or asymmetric catalysts may improve enantiomeric excess (ee).

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases such as hexane/isopropanol. Compare retention times with enantiomeric standards. Nuclear Overhauser Effect (NOE) NMR can confirm spatial arrangements of substituents. For example, in similar compounds (e.g., (2S,3R)-AHPA hydrochloride), NOE correlations between NH₂ and adjacent protons validate stereochemistry .

Q. What chromatographic techniques are suitable for purifying this compound?

- Methodological Answer :

| Technique | Conditions | Purpose |

|---|---|---|

| C18 Reverse-Phase | Acetonitrile/water gradient | Remove polar impurities |

| Silica Gel | Hexane/ethyl acetate (3:1) | Separate non-polar byproducts |

| Ion-Exchange | Buffer pH 4.0–6.0 | Isolate charged species |

| Evidence from similar esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) supports these methods . |

Advanced Research Questions

Q. How can non-enzymatic racemization during synthesis be minimized?

- Methodological Answer : Racemization often occurs under acidic/basic conditions. Use mild reagents (e.g., DIEA instead of strong bases) and low temperatures (0–5°C) during coupling steps. Protecting groups like tert-butoxycarbonyl (Boc) stabilize amines. For example, Boc-protected intermediates in cyclobutane derivatives reduced racemization during alkylation . Monitor ee via circular dichroism (CD) spectroscopy.

Q. What strategies resolve contradictions in bioactivity data caused by impurities?

- Methodological Answer :

- Step 1 : Perform LC-MS/MS to identify impurities (e.g., diastereomers or degradation products).

- Step 2 : Compare bioactivity assays (e.g., enzyme inhibition) before and after re-purification.

- Step 3 : Use orthogonal assays (e.g., SPR binding vs. functional cellular assays) to confirm target specificity.

For instance, AChE/BChE inhibitors showed IC₅₀ discrepancies due to residual solvents, resolved via iterative HPLC .

Q. How can experimental designs address stability challenges in long-term studies?

- Methodological Answer : Degradation studies under accelerated conditions (40°C/75% RH) identify vulnerable functional groups (e.g., ester hydrolysis). Stabilize samples via lyophilization or storage at −20°C under nitrogen . Real-time monitoring with inline UV/Vis or Raman spectroscopy detects degradation intermediates .

Q. What analytical methods quantify trace enantiomeric impurities in bulk samples?

- Methodological Answer :

| Method | LOD | Key Parameters |

|---|---|---|

| Chiral SFC | 0.1% | CO₂/co-solvent gradients, 2.5 µm particle columns |

| CE with Cyclodextrins | 0.5% | pH 2.5 buffer, 30 kV voltage |

| Validation against spiked samples ensures accuracy. For example, (2R,3R)-3-hydroxy-2-methylbutanoic acid derivatives were quantified via SFC with <1% error . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.